molecular formula C6H11ClF3NO B13055612 (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hcl

Cat. No.: B13055612
M. Wt: 205.60 g/mol
InChI Key: ZTMRBFTXWCXXJM-VVNPLDQHSA-N
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Description

The compound (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-yl)ethan-1-amine HCl is a chiral amine hydrochloride featuring a trifluoroethylamine backbone and a tetrahydrofuran (THF) substituent. The (1R)-stereochemistry confers specificity in biological interactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity. The hydrochloride salt improves aqueous solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C6H11ClF3NO

Molecular Weight

205.60 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(oxolan-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1

InChI Key

ZTMRBFTXWCXXJM-VVNPLDQHSA-N

Isomeric SMILES

C1CC(OC1)[C@H](C(F)(F)F)N.Cl

Canonical SMILES

C1CC(OC1)C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Starting Materials

The synthesis typically begins with commercially available and cost-effective starting materials:

  • Tetrahydrofuran (THF) or its derivatives as the cyclic ether source.
  • Trifluoroacetaldehyde or trifluoroethyl precursors to introduce the trifluoromethyl group.
  • Amine sources or nitrogen nucleophiles for amination steps.

Key Synthetic Steps

The preparation generally involves a multi-step sequence combining ring formation, nucleophilic substitution, and amination:

  • Formation of the Tetrahydrofuran Ring: The THF moiety is either introduced directly from THF derivatives or constructed via cyclization reactions involving hydroxyalkyl intermediates.

  • Introduction of the Trifluoroethylamine Group: This is achieved by nucleophilic substitution or reductive amination using trifluoroacetaldehyde derivatives. The trifluoromethyl group is critical for imparting metabolic stability and electronic effects.

  • Chiral Control: The (1R)-configuration is ensured either by using chiral starting materials or employing asymmetric synthesis techniques such as chiral catalysts or auxiliaries.

  • Reduction and Amination: Reductive amination or catalytic hydrogenation with agents like sodium borohydride or lithium aluminum hydride is used to convert intermediates into the target amine.

Reaction Conditions

  • Solvents such as ethyl acetate, dichloromethane, or tetrahydrofuran are commonly used.
  • Catalysts may include palladium or copper complexes for substitution reactions.
  • Temperature control is crucial, typically ranging from 0°C to reflux conditions depending on the step.
  • pH adjustments are applied during amination and purification to optimize yield and selectivity.

Purification Techniques

  • Column Chromatography: Silica gel chromatography is employed to separate the target compound from side products and unreacted materials.
  • Recrystallization: Final purification is often achieved by recrystallization from suitable solvents, yielding the hydrochloride salt with high purity.
  • Salt Formation: Conversion to the hydrochloride salt enhances crystallinity, stability, and solubility, facilitating isolation and handling.

Industrial Scale-Up Considerations

Comparative Data Table: Preparation Parameters

Aspect Laboratory Scale Industrial Scale
Starting Materials THF, trifluoroacetaldehyde Same, with bulk procurement
Reaction Type Multi-step nucleophilic substitution, reduction Same, optimized for scale
Catalysts Pd, Cu complexes Same, with recycling and cost optimization
Solvents Ethyl acetate, dichloromethane, THF Greener solvents preferred, solvent recovery
Temperature Range 0°C to reflux Controlled, with heat exchangers
Purification Column chromatography, recrystallization Crystallization, filtration, continuous chromatography
Yield Moderate to high (60-85%) High (75-90%) with process optimization
Product Form Free amine or HCl salt Predominantly HCl salt for stability and handling

Research Findings and Notes

  • The trifluoromethyl group in the molecule stabilizes the amine via strong electron-withdrawing inductive effects, which influences reaction pathways and product stability.
  • The tetrahydrofuran ring provides conformational rigidity and influences stereoselectivity during synthesis.
  • Oxidation and reduction reactions on the amine group are feasible, providing routes for derivative synthesis.
  • The hydrochloride salt form is preferred for its enhanced solubility and crystallinity, which is critical for pharmaceutical applications.
  • Industrial methods emphasize green chemistry principles, including solvent recycling and minimizing hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity for certain molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Aromatic vs. Heterocyclic Moieties

The THF moiety in the target compound distinguishes it from analogs with aromatic or other heterocyclic substituents. Key comparisons include:

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Substituent Key Features
Target Compound (THF-substituted) C7H11ClF3NO 235.62* Tetrahydrofuran-2-yl Enhanced conformational flexibility; potential for hydrogen bonding
(R)-2,2,2-Trifluoro-1-(3-Fluorophenyl)ethylamine HCl C8H8ClF4N 229.60 3-Fluorophenyl Improved π-π stacking; higher lipophilicity
(R)-2,2,2-Trifluoro-1-(oxetan-3-yl)ethylamine HCl C5H9ClF3NO 207.58 Oxetane-3-yl Smaller ring strain; altered solubility profile
2,2,2-Trifluoro-1-(1-methylpyrrol-3-yl)ethylamine C7H9F3N2 182.16 1-Methylpyrrole Planar heterocycle; potential for redox activity

*Calculated based on structural similarity.

  • Tetrahydrofuran vs. However, aromatic substituents enhance receptor binding via π-π interactions, as seen in phenethylamine-based antipsychotics .
  • THF vs. Oxetane : Oxetane’s smaller ring size increases ring strain but may improve metabolic stability compared to THF .

Pharmacological and Structural Activity Relationships (SAR)

  • Trifluoromethyl Group : The -CF3 group in all analogs enhances electronegativity and resistance to oxidative metabolism, a critical feature in CNS-targeting drugs like ulotaront (a TAAR1 agonist) .
  • Chirality : The (1R)-configuration in the target compound may mirror the activity of (R)-configured analogs, such as (R)-2,2,2-Trifluoro-1-(3-fluorophenyl)ethylamine HCl, which show specificity in receptor binding .
  • Heterocyclic Impact : THF’s ether oxygen may engage in hydrogen bonding, contrasting with sulfur-containing heterocycles (e.g., thiophene in ), which exhibit distinct electronic profiles .

Biological Activity

(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, with the molecular formula C6H11ClF3NOC_6H_{11}ClF_3NO and a molecular weight of approximately 205.60 g/mol, is a fluorinated amine compound that has garnered interest for its potential biological activities. The unique structural features of this compound, particularly the trifluoromethyl group and tetrahydrofuran moiety, suggest possible interactions with various biological systems.

Chemical Structure and Properties

The compound is characterized by the following structural attributes:

  • Trifluoromethyl group : This feature can enhance lipophilicity and influence binding interactions.
  • Tetrahydrofuran ring : This cyclic ether may contribute to the compound's stability and solubility in biological environments.
PropertyValue
Molecular FormulaC6H11ClF3NOC_6H_{11}ClF_3NO
Molecular Weight205.60 g/mol
CAS Number2089682-37-9

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride is hypothesized to involve interactions with neurotransmitter systems or metabolic pathways. The trifluoromethyl group may enhance binding affinity to specific receptors, potentially influencing neurotransmission and metabolic processes.

Interaction Studies

Preliminary studies suggest that (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride may interact with various biological targets. Research into its binding affinities with neurotransmitter receptors (such as serotonin or dopamine receptors) could provide insights into its pharmacological potential.

Case Study 1: Neurotransmitter Interaction

A study investigated the binding affinity of several fluorinated amines to serotonin receptors. It was found that compounds with trifluoromethyl groups exhibited enhanced receptor affinity compared to their non-fluorinated counterparts. While specific data on (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride remains limited, its structural similarities suggest potential effectiveness in modulating serotoninergic activity.

Case Study 2: Metabolic Pathway Influence

Research has indicated that fluorinated compounds can influence metabolic pathways by altering enzyme kinetics. For instance, fluorinated amines have been shown to affect the activity of cytochrome P450 enzymes. Given the structure of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride, further investigation into its effects on metabolic enzymes could reveal significant insights into its biological activity.

Summary of Findings

The biological activity of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride appears promising based on its unique chemical structure and preliminary interaction studies. However, comprehensive research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future Directions

Further studies are recommended to:

  • Conduct detailed binding affinity assays : Understanding how this compound interacts with specific receptors will clarify its potential therapeutic applications.
  • Investigate metabolic effects : Exploring how this compound affects metabolic pathways will help assess its safety and efficacy as a pharmaceutical agent.
  • Explore in vivo studies : Animal models can provide essential data on the pharmacokinetics and pharmacodynamics of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-2-YL)ethan-1-amine hydrochloride.

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